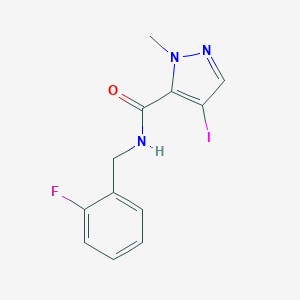
N-benzyl-2-cyano-3-(4-pyridinyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-cyano-3-(4-pyridinyl)acrylamide, commonly known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPCA belongs to the class of acrylamide derivatives and is known for its unique chemical structure that makes it a versatile molecule for research purposes. In
Mécanisme D'action
The mechanism of action of BPCA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. BPCA has been shown to inhibit the activity of various kinases and phosphatases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of nucleic acids and proteins.
Biochemical and Physiological Effects
BPCA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BPCA can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various fungi and bacteria. In vivo studies have shown that BPCA can reduce tumor growth and improve survival rates in animal models of cancer. BPCA has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
BPCA has several advantages for lab experiments, such as its versatility as a building block for the synthesis of various compounds and materials, its ability to form stable complexes with various drugs, and its potential as a probe for the detection of biomolecules. However, BPCA also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For the research on BPCA include the development of drug delivery systems, the synthesis of BPCA-based materials, and further studies on its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of BPCA involves the reaction of benzylamine, malononitrile, and 4-pyridinecarboxaldehyde in anhydrous ethanol. The reaction is carried out under reflux conditions for several hours, after which the resulting product is purified using column chromatography. The yield of BPCA is typically around 70-80%, and the purity can be confirmed using various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
BPCA has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, BPCA has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs. In materials science, BPCA has been used as a building block for the synthesis of various polymers and materials with unique properties. In biochemistry, BPCA has been used as a probe for the detection of various biomolecules such as proteins and nucleic acids.
Propriétés
Nom du produit |
N-benzyl-2-cyano-3-(4-pyridinyl)acrylamide |
|---|---|
Formule moléculaire |
C16H13N3O |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(Z)-N-benzyl-2-cyano-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C16H13N3O/c17-11-15(10-13-6-8-18-9-7-13)16(20)19-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,20)/b15-10- |
Clé InChI |
JGNYTGFSGUFNSH-GDNBJRDFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=NC=C2)/C#N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=NC=C2)C#N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=NC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213645.png)


![methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213651.png)
![N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213652.png)


![N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)

![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)